Precision Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one: A Technical Guide
Precision Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one: A Technical Guide
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 1,4-Dimethyl-5-nitropyridin-2-one requires a disciplined approach to regioselectivity. This molecule features a pyridone core functionalized at three distinct positions: an N-methyl group, a C4-methyl group, and a C5-nitro group.
The primary synthetic challenge lies in the order of operations . The pyridone ring is an ambident nucleophile (reacting at N or O) and an activated aromatic system (susceptible to electrophilic substitution).
Retrosynthetic Logic
The most robust disconnection reveals 4-methylpyridin-2(1H)-one as the optimal starting material. The synthetic pathway is defined by two critical decision points:
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Nitration: Must occur before or after N-methylation?
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Analysis: Nitrating 1,4-dimethylpyridin-2-one (N-methylated precursor) is viable but risks dealkylation or complex mixtures under harsh acidic conditions. Nitrating the free pyridone (4-methylpyridin-2-one) utilizes the directing power of the amide/hydroxyl tautomer to favor the 5-position, while the 4-methyl group sterically hinders the 3-position.
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Methylation: Must ensure N-selectivity over O-selectivity.
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Analysis: Using a "soft" electrophile like iodomethane (MeI) with a carbonate base favors the thermodynamic N-alkylated product (lactam) over the kinetic O-alkylated product (lactim ether).
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Selected Route:
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Regioselective Nitration: 4-methylpyridin-2-one
4-methyl-5-nitropyridin-2-one. -
N-Alkylation: 4-methyl-5-nitropyridin-2-one
1,4-Dimethyl-5-nitropyridin-2-one.
Caption: Retrosynthetic disconnection showing the stepwise construction of the target molecule.
Part 2: Critical Process Parameters (CPP)
Nitration Regioselectivity (C3 vs. C5)
In 2-pyridones, electrophilic aromatic substitution (EAS) is directed to positions 3 and 5 (ortho/para to the activating oxygen).
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The 4-Methyl Effect: The methyl group at C4 exerts steric bulk on the C3 position (sandwiched between the carbonyl and the methyl). This steric compression significantly favors nitration at the C5 position .
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Temperature Control: Maintaining low temperatures (0–10 °C) during addition prevents dinitration and decomposition.
Alkylation Selectivity (N- vs. O-)
Pyridones exist in equilibrium with hydroxypyridines.
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Reagent Choice: Iodomethane (MeI) is a soft electrophile that prefers the soft nitrogen center.
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Solvent/Base System: A polar aprotic solvent (DMF or Acetonitrile) with Potassium Carbonate (K₂CO₃) promotes the lactam (N-alkyl) form. Avoid silver salts (e.g., Ag₂CO₃), which favor O-alkylation.
Part 3: Detailed Experimental Protocols
Stage I: Synthesis of 4-Methyl-5-nitropyridin-2-one
Objective: Introduce the nitro group at the C5 position with high regioselectivity.
Reagents:
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4-Methylpyridin-2(1H)-one (10.0 g, 91.6 mmol)
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Sulfuric Acid (H₂SO₄), conc. (30 mL)
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Nitric Acid (HNO₃), fuming (90%, 6.0 mL)
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Ice/Water for quenching[1]
Protocol:
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 4-methylpyridin-2-one in concentrated H₂SO₄ (30 mL). Cool the mixture to 0–5 °C using an ice-salt bath.
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Nitration: Add fuming HNO₃ (6.0 mL) dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C. The reaction is exothermic.
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Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.
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Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.
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Isolation: Filter the solid. Wash the filter cake with cold water (3 × 20 mL) to remove residual acid.
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Purification: Recrystallize the crude solid from Ethanol/Water (or Acetic Acid if purity is low).
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Expected Yield: 65–75%
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Appearance: Yellow crystalline solid.[2]
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Stage II: Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one
Objective: Methylate the ring nitrogen without affecting the nitro group or oxygen.
Reagents:
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4-Methyl-5-nitropyridin-2-one (5.0 g, 32.4 mmol) [Product from Stage I]
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Iodomethane (MeI) (2.4 mL, 38.9 mmol, 1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (6.7 g, 48.6 mmol, 1.5 eq)
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DMF (Dimethylformamide) (50 mL)
Protocol:
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Setup: In a 100 mL dry round-bottom flask, suspend the starting material and K₂CO₃ in anhydrous DMF (50 mL).
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Addition: Add Iodomethane dropwise via syringe at room temperature.
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Safety Note: MeI is a volatile alkylating agent. Perform this step in a fume hood.
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Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. The suspension will change appearance as the starting material is consumed and KI precipitates.
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Work-up: Cool to room temperature. Pour the mixture into 200 mL of ice water.
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Extraction: Extract with Dichloromethane (DCM) (3 × 50 mL).
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Washing: Wash the combined organic layers with Brine (2 × 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄.[2][3]
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Concentration: Evaporate the solvent under reduced pressure.
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Purification: The residue is typically pure enough for use. If necessary, purify via column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).
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Expected Yield: 80–90%
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Appearance: Pale yellow solid.
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Part 4: Analytical Validation & Data
To validate the synthesis, compare analytical data against the expected values.
| Parameter | 4-Methyl-5-nitropyridin-2-one (Intermediate) | 1,4-Dimethyl-5-nitropyridin-2-one (Target) |
| Formula | C₆H₆N₂O₃ | C₇H₈N₂O₃ |
| MW | 154.12 g/mol | 168.15 g/mol |
| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH)δ 8.6 (s, 1H, H6)δ 6.4 (s, 1H, H3)δ 2.4 (s, 3H, C4-Me) | δ 8.9 (s, 1H, H6) δ 6.5 (s, 1H, H3) δ 3.5 (s, 3H, N-Me) δ 2.5 (s, 3H, C4-Me) |
| Key Feature | Broad NH peak disappears upon methylation. | Distinct N-Methyl singlet appears ~3.5 ppm. |
Reaction Workflow Diagram
Caption: Operational workflow for the two-step synthesis process.
References
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Vertex AI Search . (2025). Synthesis and properties of nitropyridines. Retrieved from 4
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BenchChem . (2025). Protocols for the Experimental Nitration of Substituted Pyridines. Retrieved from 5
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PubChem . (2025).[6] 4-Methyl-5-nitropyridin-2-amine and related derivatives. Retrieved from
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ScienceMadness . (2018).[7] N-methylation of pyridone derivatives. Retrieved from 7
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ChemSynthesis . (2025). 1-methyl-5-nitropyridin-2-one Synthesis Database. Retrieved from 8
Sources
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